[1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride
CAS No.:
Cat. No.: VC13755112
Molecular Formula: C18H27BClNO2
Molecular Weight: 335.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27BClNO2 |
|---|---|
| Molecular Weight | 335.7 g/mol |
| IUPAC Name | 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine;hydrochloride |
| Standard InChI | InChI=1S/C18H26BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)16-11-8-12-20(14-16)13-15-9-6-5-7-10-15;/h5-7,9-11H,8,12-14H2,1-4H3;1H |
| Standard InChI Key | JLEOLELMRKIWOG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC3=CC=CC=C3.Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC3=CC=CC=C3.Cl |
Introduction
Molecular Structure and Physicochemical Properties
The molecular architecture of [1-benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride combines a partially saturated pyridine ring with a benzyl group at the N1 position and a boronic acid pinacol ester at the C3 position. The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇BClNO₂ |
| Molecular Weight | 335.7 g/mol |
| IUPAC Name | 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine; hydrochloride |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)CC3=CC=CC=C3.Cl |
| PubChem CID | 155920966 |
The tetrahydropyridine ring adopts a boat conformation, while the boronic ester group facilitates coordination to transition metal catalysts. The benzyl substituent introduces steric bulk, influencing reactivity in cross-coupling reactions.
Synthesis and Optimization
Key Synthetic Pathways
The synthesis involves a multi-step sequence:
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Formation of the Tetrahydropyridine Core: Cyclization of a γ-amino alcohol precursor under acidic conditions yields the 1,2,5,6-tetrahydropyridine scaffold.
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Benzylation: N-alkylation with benzyl bromide introduces the benzyl group at the N1 position.
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Boronic Ester Installation: A Miyaura borylation reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst installs the boronic ester at C3.
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Salt Formation: Treatment with hydrochloric acid generates the hydrochloride salt, improving crystallinity.
Challenges and Solutions
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Regioselectivity: Competing reactions at C3 and C4 positions are mitigated by using sterically hindered palladium catalysts (e.g., Pd(dppf)Cl₂).
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Purification: Reverse-phase chromatography effectively separates the hydrochloride salt from byproducts.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl/heteroaryl halides and its boronic ester group. For example:
This reactivity is critical for constructing complex molecules in medicinal chemistry .
Comparative Analysis with Analogous Boronic Esters
The benzyl group in this compound enhances electron-donating effects compared to the Boc group, altering reactivity in metal-catalyzed reactions .
Analytical Characterization
Spectroscopic Methods
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¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.25 (m, 5H, benzyl Ar–H), 6.12 (br s, 1H, NH⁺), 4.02 (s, 2H, N–CH₂–Ph), 3.45–3.30 (m, 4H, pyridine H-2, H-6).
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¹¹B NMR: δ 30.2 ppm (characteristic of sp²-hybridized boron).
Chromatographic Techniques
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity, with retention time = 12.4 min.
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